![molecular formula C17H13N5O3S B2837391 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034503-96-1](/img/structure/B2837391.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

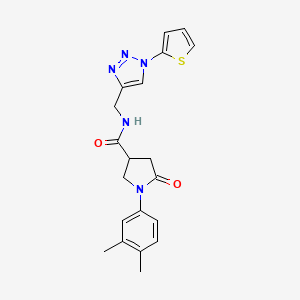

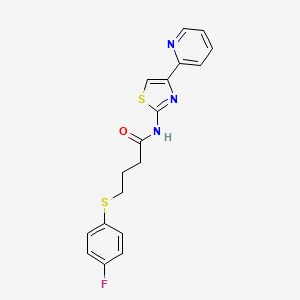

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It incorporates a bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one . This compound is known for its significant enhancement of DNA duplex stability .

Synthesis Analysis

The synthesis of such compounds often involves the fusion of a pyridine and a pyrimidine ring . The specific synthesis process for this compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X), in which the N4 and C5 atoms are linked via a cis-propenyl unit . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Wissenschaftliche Forschungsanwendungen

These applications highlight the versatility and potential impact of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide in various scientific domains. Further research will uncover additional uses and refine its applications. If you’d like more detailed information on any specific area, feel free to ask! 😊

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative cdk2 inhibitor activities .

Mode of Action

Pyrido[2,3-d]pyrimidines, which share a similar structure, are known to inhibit dihydrofolate reductase (dhfr), mtor kinase, and exhibit cytotoxic activities . These actions are generally attributed to the inhibition of key enzymes or proteins involved in cellular processes.

Biochemical Pathways

Based on the known activities of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation, bacterial growth, and fungal growth .

Pharmacokinetics

Most of the synthesized compounds with similar structures were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have been shown to exhibit antimicrobial and cytotoxic activities, suggesting that this compound may also have similar effects .

Action Environment

A study has shown that a photochemical dehydrogenation process can be used to synthesize c5–c6 unsaturated systems with concomitant formation of a long-lived radical . This suggests that light exposure could potentially influence the compound’s action.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential uses in biotechnology, such as in DNA microarrays and as therapeutic agents . Its ability to increase the duplex stability when they hybridize to the defined target sequences on DNA or RNA makes it a promising candidate for these applications .

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S/c23-15(10-3-4-12-13(8-10)26-9-20-12)19-6-7-22-16(24)11-2-1-5-18-14(11)21-17(22)25/h1-5,8-9H,6-7H2,(H,19,23)(H,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFFMOJOIHPMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)

amine](/img/structure/B2837312.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)

![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837324.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide](/img/structure/B2837329.png)